molecular formula C12H9F2NO2 B5687543 N-(2,4-difluorophenyl)-2-methyl-3-furamide

N-(2,4-difluorophenyl)-2-methyl-3-furamide

Cat. No. B5687543
M. Wt: 237.20 g/mol
InChI Key: NTXACCUUHPOIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-methyl-3-furamide, also known as DFP-10825, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It belongs to the class of furan derivatives and has been found to possess potent pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-2-methyl-3-furamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, pain, and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-methyl-3-furamide has been found to possess potent biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to reduce the activity of MMPs and inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to possess analgesic properties by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been found to possess potent pharmacological properties, making it an ideal candidate for drug development. However, there are also some limitations to its use in lab experiments. It has been found to possess low solubility in water, which can limit its bioavailability. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-(2,4-difluorophenyl)-2-methyl-3-furamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of chronic pain conditions. Another direction is to explore its potential use in the treatment of cancer and its mechanism of action in inhibiting tumor growth. Additionally, further research can be conducted to improve its bioavailability and pharmacokinetic properties to enhance its effectiveness in vivo.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-methyl-3-furamide involves the reaction of 2,4-difluoroaniline with 2-methyl-3-furoic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent. The reaction mixture is then stirred at room temperature for a specific time, and the resulting product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess potent anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-7-9(4-5-17-7)12(16)15-11-3-2-8(13)6-10(11)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXACCUUHPOIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-methylfuran-3-carboxamide

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